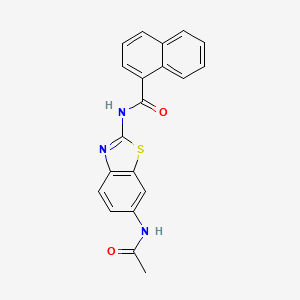

N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

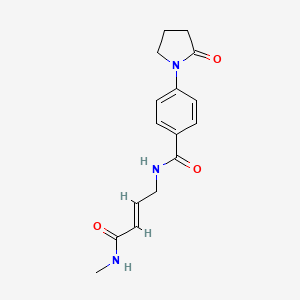

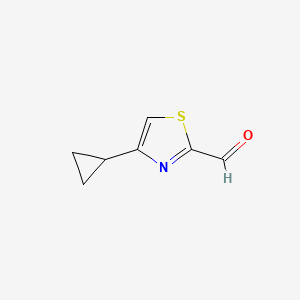

“N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” is a compound that is used for scientific research . It is also known by the registry number ZINC000000096479 . The molecular formula of this compound is C20H15N3O2S, with an average mass of 361.417 Da .

Molecular Structure Analysis

The molecular structure of “N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” consists of a benzothiazole ring attached to a naphthalene ring via a carboxamide group . The benzothiazole ring contains an acetamido group at the 6-position .Scientific Research Applications

Anticonvulsant Properties

The synthesis of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides has revealed promising anticonvulsant leads. Specifically, derivatives like morpholino (3f) and imidazolyl (3g) have demonstrated efficacy in vivo . The presence of hydrogen bonding domains (amide and carbothioamide) seems valuable for anticonvulsant activity. These findings contribute to the ongoing search for safer and more effective antiepileptic drugs.

Neuroprotective Effects

Given the structural resemblance to riluzole (a clinically available antiepileptic drug), N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide may also exhibit neuroprotective effects. Riluzole acts on sodium channels and N-methyl-d-aspartate (NMDA) receptors, making it relevant for neurodegenerative conditions .

Medicinal Chemistry and Drug Design

Hydrophobic benzothiazoles, like the benzothiazole pharmacophore in this compound, play a crucial role in medicinal chemistry. They appear in natural products and pharmaceutically active compounds with diverse properties, including anticancer, anti-inflammatory, and antimicrobial effects . Researchers can explore hybrid molecules incorporating these moieties for drug design.

Tuberculosis Research

While not directly studied for tuberculosis, benzothiazole-based compounds have garnered attention. Recent synthetic developments have led to anti-tubercular derivatives, and further exploration of N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide could contribute to this field .

Bioisosteres and Pharmacophore Matching

The presence of bioisosteres (such as amide and carbothioamide) in this compound suggests potential interactions with biological targets. Researchers can explore pharmacophore matching to established anticonvulsants, aiding drug discovery efforts .

In Silico Drug-Likeness Parameters

In silico studies can assess drug-likeness parameters, including absorption and brain penetration. These predictions guide researchers in prioritizing compounds for further investigation .

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-12(24)21-14-9-10-17-18(11-14)26-20(22-17)23-19(25)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEKUYIOIGSCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

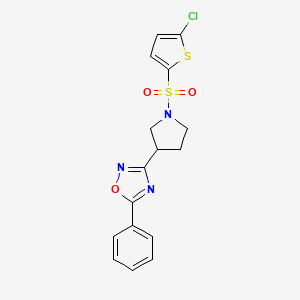

![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)

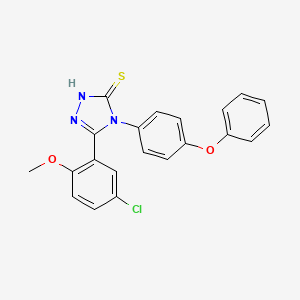

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)

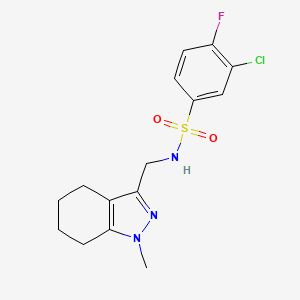

![Ethyl 4-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) benzoate](/img/structure/B2647269.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)